molecular formula C26H24N4O2S B2363132 N-benzyl-4-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1189484-69-2

N-benzyl-4-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No.: B2363132
CAS No.: 1189484-69-2
M. Wt: 456.56
InChI Key: OFTGHHGETFFXTH-UHFFFAOYSA-N
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Description

N-benzyl-4-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide is a complex organic compound featuring a benzamide core with various functional groups attached. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the thioether linkage and the benzamide moiety. Common reagents used in these steps include thionyl chloride, benzylamine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of secondary amines or alcohols.

Scientific Research Applications

N-benzyl-4-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-1-(2-(mesitylamino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide
  • 1-(3-chloro-2-methylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Uniqueness

N-benzyl-4-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-benzyl-4-[2-[2-(3-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2S/c1-19-6-5-9-22(16-19)29-24(31)18-33-26-27-14-15-30(26)23-12-10-21(11-13-23)25(32)28-17-20-7-3-2-4-8-20/h2-16H,17-18H2,1H3,(H,28,32)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTGHHGETFFXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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